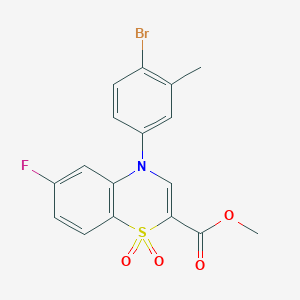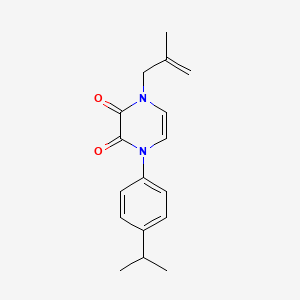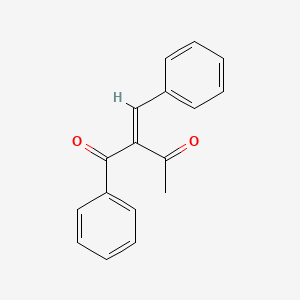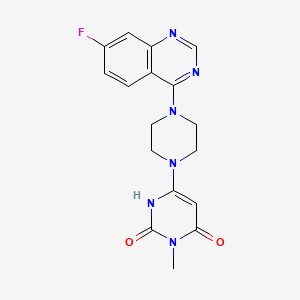![molecular formula C8H10F2N2 B2679753 [2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine CAS No. 1785407-17-1](/img/structure/B2679753.png)
[2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine” is a chemical compound with the CAS Number: 1785407-17-1. It has a molecular weight of 172.18 and its IUPAC name is (2-(1,1-difluoroethyl)pyridin-4-yl)methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10F2N2/c1-8(9,10)7-4-6(5-11)2-3-12-7/h2-4H,5,11H2,1H3 . This code provides a specific description of the molecule’s structure.Applications De Recherche Scientifique
Catalytic Applications and Synthesis
One area of research has focused on the synthesis of unsymmetrical pincer palladacycles and their catalytic evaluation. In a study by Roffe et al. (2016), derivatives similar to [2−(1,1−Difluoroethyl)pyridin−4−yl]methanamine underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These compounds were characterized and showed good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Anticonvulsant Agents
In medicinal chemistry research, novel Schiff bases of 3-aminomethyl pyridine, which shares a structural motif with [2−(1,1−Difluoroethyl)pyridin−4−yl]methanamine, have been synthesized and screened for anticonvulsant activity. This study by Pandey and Srivastava (2011) identified compounds with significant seizures protection in various models, indicating potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Photophysical Behaviors
Li Ping-hua (2010) investigated the photophysical behaviors of polydentate ligand complexes involving [2−(1,1−Difluoroethyl)pyridin−4−yl]methanamine. The study explored how these compounds interact with different metal ions and the resulting shifts in fluorescence, providing insights into their potential use in photophysical applications (Li Ping-hua, 2010).
Photocytotoxicity for Cancer Treatment
Basu et al. (2015) explored Iron(III) complexes of pyridoxal Schiff base for enhanced cellular uptake with selectivity and remarkable photocytotoxicity in cancer cells. These complexes, utilizing structural frameworks similar to [2−(1,1−Difluoroethyl)pyridin−4−yl]methanamine, demonstrated significant potential in targeting and treating cancer through photodynamic therapy (Basu et al., 2015).
Anticancer Activity
Mbugua et al. (2020) reported on Palladium(II) and Platinum(II) complexes based on Pyrrole Schiff Bases, including compounds structurally related to [2−(1,1−Difluoroethyl)pyridin−4−yl]methanamine. These complexes were characterized for their anticancer activity against various human cancerous and noncancerous cell lines, demonstrating the potential for cancer treatment applications (Mbugua et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
[2-(1,1-difluoroethyl)pyridin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2/c1-8(9,10)7-4-6(5-11)2-3-12-7/h2-4H,5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXXBSANKZYYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)CN)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2679673.png)
![2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B2679674.png)
![2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2679675.png)


![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2679679.png)





![[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B2679692.png)
![(3E)-3-{[(2-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2679693.png)